2-(1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide typically involves the reaction of indole with 2-methoxyphenylacetic acid under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For instance, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors can be employed to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives .
Scientific Research Applications
2-(1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-phenylacetamide: Lacks the methoxy group, which may affect its binding affinity and biological activity.
2-(1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide: Has the methoxy group in a different position, which can influence its chemical properties and reactivity.
Uniqueness
2-(1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can enhance its biological activity and selectivity.
Properties
Molecular Formula |
C17H16N2O2 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-indol-1-yl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-9-5-3-7-14(16)18-17(20)12-19-11-10-13-6-2-4-8-15(13)19/h2-11H,12H2,1H3,(H,18,20) |
InChI Key |
WRXHALDKNJSFHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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